molecular formula C14H17BN2O2 B14845866 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B14845866
M. Wt: 256.11 g/mol
InChI Key: JMSWWTWHHNEFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronic ester derivative of quinoxaline, a nitrogen-containing heterocycle. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and conjugated systems, leveraging the stability of the pinacol boronate group . Its quinoxaline core provides a planar aromatic system, which influences electronic properties and reactivity in catalytic applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-9-16-10-7-5-6-8-11(10)17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSWWTWHHNEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the borylation of quinoxaline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a quinoxaline halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming quinoxaline oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The boronic ester group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a versatile building block for the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals, including anticancer and antimicrobial agents .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The quinoxaline ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Molecular Formula Substituents Similarity Score Key Applications Reference CAS/ID
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline C₁₄H₁₆BN₂O₂ Boronate at position 6 of quinoxaline 0.76 Cross-coupling, drug intermediates 1167418-13-4
7-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline C₁₅H₁₈BClN₂O₃ Cl at C7, OMe at C2 N/A Pharmaceutical intermediates 2173082-41-0
6-Quinolineboronic acid pinacol ester C₁₅H₁₉BNO₂ Boronate on quinoline 0.98 Catalysis, OLED materials 406463-06-7
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline C₁₆H₂₀BNO₃ OMe at C2, boronate at C6 N/A Ligand synthesis, fluorescence probes 1201644-36-1

Key Observations :

  • Quinoxaline vs. Quinoline Cores: Quinoxaline’s two nitrogen atoms create a more electron-deficient system compared to quinoline, enhancing reactivity in cross-coupling reactions . For example, 6-quinolineboronic acid pinacol ester (similarity 0.98) shows higher electron density, making it less reactive in Suzuki-Miyaura couplings than quinoxaline derivatives .
  • Substituent Effects: Chloro (e.g., 7-chloro-substituted quinoxaline ) and methoxy groups (e.g., 2-methoxyquinoline ) alter solubility and electronic properties. Chloro groups increase stability but may require harsher reaction conditions, while methoxy groups enhance solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group facilitates Pd-catalyzed couplings, as demonstrated in Miyaura and Suzuki’s seminal work . Compared to analogues:

  • Kinetic Reactivity: Quinoxaline derivatives generally exhibit faster coupling rates than quinoline-based boronates due to reduced electron density at the boron center .
  • Yield Optimization: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline achieves >80% yield in aryl-aryl couplings, whereas chloro-substituted variants (e.g., 7-chloro-2-methoxyquinoxaline ) require elevated temperatures (80–100°C) for comparable yields due to steric and electronic hindrance .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : X-ray studies of related compounds (e.g., N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ) reveal planar boronate groups and intermolecular C–H···O interactions, which stabilize the crystal lattice. Similar behavior is expected for the target compound.
  • Vibrational Spectroscopy : IR and Raman spectra of analogues show characteristic B–O stretches at 1350–1400 cm⁻¹, consistent with the dioxaborolane ring .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline derivatives?

  • Methodology :

  • Step 1 : Bromination of precursors (e.g., aryl ketones) using bromine in glacial acetic acid at 60°C .

  • Step 2 : Condensation with o-phenylenediamine in ethanol under reflux, catalyzed by sodium acetate, to form dihydroquinoxaline intermediates (yields: 56–61%) .

  • Step 3 : Boronate ester introduction via Suzuki-Miyaura coupling or direct substitution using pinacol boronic esters under inert conditions .

  • Key optimization : Ultrasound-assisted reactions reduce reaction times (e.g., 30–60 minutes vs. traditional 5–24 hours) .

    Example Yields PrecursorProductYield (%)
    5-Bromo-2-hydroxyacetophenone3a56
    3-Acetyl-8-methoxycoumarin3b61

Q. How are structural and electronic properties of quinoxaline-boronate derivatives characterized?

  • Techniques :

  • X-ray crystallography : Determines bond angles (e.g., C–N–C = 117.6° in nitro-substituted analogs) and packing motifs .
  • NMR spectroscopy : Confirms regioselectivity (e.g., distinct ¹H signals for thiophene protons at δ 7.2–7.8 ppm in 2,3-dithienylquinoxalines) .
  • Photoelectron spectroscopy : Analyzes electron-withdrawing effects of substituents (e.g., boronate esters reduce HOMO-LUMO gaps by 0.3–0.5 eV) .

Q. What role does the boronate ester moiety play in quinoxaline-based drug design?

  • Function :

  • Facilitates Suzuki cross-coupling for late-stage diversification (e.g., attaching phenyl/coumarin groups) .
  • Enhances solubility via steric shielding of the boron atom, improving bioavailability .
    • Limitations : Hydrolysis susceptibility in aqueous media requires stabilization with pinacol or glycol ligands .

Advanced Research Questions

Q. How can computational methods guide the design of quinoxaline derivatives for antiviral activity?

  • Protocol :

  • Step 1 : Generate a virtual library using pharmacophore models (e.g., hydrogen bond acceptors at 2.5–3.0 Å spacing for HIV RT inhibition) .
  • Step 2 : Perform molecular docking (AutoDock Vina) to prioritize compounds with binding energies ≤ −8.0 kcal/mol .
  • Step 3 : Validate predictions with 3D-QSAR (e.g., CoMFA, R² > 0.85) and synthesize top candidates .
    • Case study : Compound 12 (IC₅₀ = 1.2 µM against HIV RT) showed 90% viral replication inhibition in MT2 cells .

Q. What strategies resolve contradictions in biological activity data across quinoxaline studies?

  • Approach :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural benchmarking : Overlay crystallographic data to identify conformational biases (e.g., planar vs. twisted quinoxaline cores) .
  • Meta-analysis : Pool data from ≥5 independent studies to assess statistical significance (p < 0.05) .

Q. How do substituent modifications impact the antiproliferative activity of 2-substituted quinoxalines?

  • SAR Insights :

  • Phenyl groups : Increase DNA intercalation (e.g., MCF-7 cell line inhibition: 78% at 10 µM) .

  • Coumarin hybrids : Induce topoisomerase II inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for controls) .

  • Electron-withdrawing groups (NO₂, CF₃) : Enhance ROS generation but may reduce selectivity (SI < 2.0) .

    Compound SubstituentIC₅₀ (µM)Selectivity Index
    3a5-Br-Ph4.21.8
    3bCoumarin0.93.5

Q. What experimental designs mitigate synthetic challenges in spiroquinoxaline-oxadiazole hybrids?

  • Solutions :

  • Ultrasound-assisted [3+2] cycloaddition : Achieves 85–92% yields in 30 minutes (vs. 12 hours thermally) .
  • Schiff base intermediates : Stabilize reactive sites via intramolecular hydrogen bonding (confirmed by IR: νC=N = 1620 cm⁻¹) .
  • Purification : Use Amberlyst-15 resin for selective adsorption of byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.